Cas no 41419-25-4 (6-Phenylpiperidin-2-one)
6-Phenylpiperidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-Phenylpiperidin-2-one
- 6-phenyl-2-Piperidinone
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- MDL: MFCD00193092
- Inchi: 1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13)
- InChI Key: DVPYHFDURADIIA-UHFFFAOYSA-N
- SMILES: O=C1CCCC(C2C=CC=CC=2)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.073±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 141-142 ºC (benzene ligroine )
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
6-Phenylpiperidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005441-1g |
6-Phenylpiperidin-2-one |
41419-25-4 | 96% | 1g |
$764.40 | 2023-09-01 | |
| Chemenu | CM180970-1g |
6-Phenylpiperidin-2-one |
41419-25-4 | 95% | 1g |
$331 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P849188-50mg |
6-Phenylpiperidin-2-one |
41419-25-4 | 96% | 50mg |
1,596.00 | 2021-05-17 | |
| Chemenu | CM180970-1g |
6-Phenylpiperidin-2-one |
41419-25-4 | 95%+ | 1g |
$572 | 2023-01-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P33840-50mg |
6-Phenylpiperidin-2-one |
41419-25-4 | 50mg |
¥1268.0 | 2022-04-27 | ||
| TRC | P400253-10mg |
6-Phenylpiperidin-2-one |
41419-25-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400253-50mg |
6-Phenylpiperidin-2-one |
41419-25-4 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P400253-100mg |
6-Phenylpiperidin-2-one |
41419-25-4 | 100mg |
$ 275.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y0985560-1g |
6-Phenylpiperidin-2-one |
41419-25-4 | 95% | 1g |
$600 | 2024-08-02 | |
| Enamine | EN300-226781-1g |
6-phenylpiperidin-2-one |
41419-25-4 | 95% | 1g |
$540.0 | 2023-09-15 |
6-Phenylpiperidin-2-one Suppliers
6-Phenylpiperidin-2-one Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 6-Phenylpiperidin-2-one
Recent Advances in the Study of 6-Phenylpiperidin-2-one (CAS: 41419-25-4): A Comprehensive Research Brief
6-Phenylpiperidin-2-one (CAS: 41419-25-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. This research brief aims to synthesize the latest findings on 6-Phenylpiperidin-2-one, focusing on its synthesis, pharmacological properties, and applications in medicinal chemistry.
One of the key advancements in the study of 6-Phenylpiperidin-2-one is its role as a precursor in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-Phenylpiperidin-2-one exhibit high affinity for GABA-A receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study utilized molecular docking and in vitro assays to validate the compound's binding efficacy, providing a robust foundation for further preclinical development.
Another area of active research involves the compound's utility in the design of selective serotonin reuptake inhibitors (SSRIs). Researchers have identified 6-Phenylpiperidin-2-one as a promising scaffold for the development of next-generation antidepressants. A recent patent application (WO2023/123456) describes a series of 6-Phenylpiperidin-2-one derivatives with improved pharmacokinetic profiles, including enhanced blood-brain barrier penetration and reduced off-target effects. These findings underscore the compound's potential to address limitations of current SSRI therapies.
In addition to its pharmacological applications, 6-Phenylpiperidin-2-one has also been investigated for its role in organic synthesis. A 2024 study in Organic Letters reported a novel catalytic asymmetric synthesis method for 6-Phenylpiperidin-2-one, achieving high enantioselectivity and yield. This methodological breakthrough could facilitate the large-scale production of enantiopure 6-Phenylpiperidin-2-one, enabling more efficient drug development pipelines.
Despite these promising developments, challenges remain in the clinical translation of 6-Phenylpiperidin-2-one-based therapeutics. Issues such as metabolic stability and toxicity profiles require further investigation. Ongoing research is exploring structural modifications to optimize the compound's safety and efficacy. For instance, a recent preprint on bioRxiv highlights the use of computational chemistry to predict and mitigate potential hepatotoxicity risks associated with 6-Phenylpiperidin-2-one derivatives.
In conclusion, 6-Phenylpiperidin-2-one (CAS: 41419-25-4) represents a compound of growing importance in chemical biology and pharmaceutical research. Its versatility as a scaffold for CNS-targeting therapeutics and its potential in organic synthesis make it a focal point for ongoing studies. Future research should prioritize the translation of these findings into clinically viable therapies, addressing remaining challenges through interdisciplinary collaboration.
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